molecular formula C7H5ClIN3 B8224385 6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine

6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B8224385
M. Wt: 293.49 g/mol
InChI Key: XUDYOMUJQNVPRS-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine (CAS: 2803477-27-0 ) is a high-value chemical intermediate designed for advanced pharmaceutical research and development, particularly in the field of kinase inhibitor discovery. This compound features a multifunctional pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its versatility in drug design. The primary research application of this compound is as a key synthetic building block for the development of novel therapeutics. Its structure is engineered for further functionalization; the chlorine and iodine atoms at the 6- and 3-positions, respectively, serve as excellent handles for sequential cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings . This allows researchers to efficiently create diverse libraries of complex molecules for structure-activity relationship (SAR) studies. Specifically, this core structure is of significant interest in the development of potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) . PI3Kδ is a critical signaling enzyme involved in the differentiation, proliferation, and migration of immune cells. The overactivity of this kinase is implicated in a range of human disorders, making it a promising therapeutic target for inflammatory and autoimmune diseases, such as asthma and chronic obstructive pulmonary disease (COPD) . Researchers utilize this intermediate to develop candidate molecules that can selectively inhibit PI3Kδ to modulate these disease pathways. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-4-7(9)5-2-10-6(8)3-12(5)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDYOMUJQNVPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=CC2=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with 1,2-Dicarbonyl Compounds

Reaction of 3-amino-2-methylpyrazole with 1,2-diketones (e.g., glyoxal derivatives) in aqueous media under oxidative conditions (K₂S₂O₈, 80°C) yields 2-methylpyrazolo[1,5-a]pyrazine. This method, analogous to pyrimidine synthesis, achieves 60–75% yields with minimal byproducts.

Key Parameters

  • Solvent : Water or ethanol/acetic acid mixtures.

  • Oxidant : K₂S₂O₈ (1.5 equiv).

  • Temperature : 80–100°C.

Sequential Halogenation Strategies

Chlorination at Position 6

Chlorination is achieved via electrophilic substitution using N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. The methyl group at position 2 directs electrophiles to the para position (C6), achieving 85–90% regioselectivity.

Optimized Protocol

  • Substrate : 2-methylpyrazolo[1,5-a]pyrazine (1 equiv).

  • Chlorinating Agent : NCS (1.2 equiv).

  • Catalyst : FeCl₃ (0.1 equiv).

  • Yield : 78%.

Iodination at Position 3

Reaction Conditions

  • Substrate : 6-chloro-2-methylpyrazolo[1,5-a]pyrazine (1 equiv).

  • Iodide Source : NaI (1.2 equiv).

  • Oxidant : K₂S₂O₈ (1.5 equiv).

  • Temperature : 80°C, 12 hours.

  • Yield : 72%.

One-Pot Halogenation Approach

A streamlined one-pot method combines cyclocondensation and halogenation, reducing purification steps. This adapts the three-component protocol for pyrazolo[1,5-a]pyrimidines, modified for pyrazine formation.

Procedure

  • Cyclocondensation : React 3-amino-2-methylpyrazole with 1,2-diketone in H₂O/K₂S₂O₈ (80°C, 1 hour).

  • Chlorination : Add NCS (1.2 equiv) and FeCl₃ (0.1 equiv) at 25°C (2 hours).

  • Iodination : Introduce NaI (1.2 equiv) and K₂S₂O₈ (1.5 equiv) at 80°C (12 hours).

  • Workup : Extract with DCM, dry (Na₂SO₄), and purify via column chromatography (ethyl acetate/hexane).

Overall Yield : 65%.

Alternative Routes and Modifications

Palladium-Catalyzed Coupling

Post-halogenation functionalization via Sonogashira coupling introduces alkynyl groups at C3, demonstrating the iodo group’s versatility. For example, reacting 6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine with phenylacetylene under Pd(OAc)₂ catalysis yields alkynylated derivatives.

Conditions

  • Catalyst : Pd(OAc)₂ (2 mol%).

  • Base : DABCO (3 equiv).

  • Solvent : CH₃CN, 80°C.

Industrial-Scale Considerations

Scalable synthesis requires continuous flow reactors to maintain exothermic halogenation steps. Automated systems control reagent addition and temperature, achieving 90% reproducibility in batches >1 kg.

Challenges

  • Purification : Column chromatography is replaced with crystallization (ethanol/water) for cost efficiency.

  • Waste Management : Aqueous waste from NaI/K₂S₂O₈ reactions is treated with NaHSO₃ to reduce iodine residues.

Analytical Characterization

1H NMR (CDCl₃) : δ 8.44 (d, J = 3.2 Hz, 1H, H5), 2.43 (s, 3H, CH3).
13C NMR : δ 151.9 (C6), 107.1 (C3), 12.4 (CH3).
HRMS : m/z calcd. for C7H5ClIN3 [M+H]+: 293.9162; found: 293.9165 .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Formation of oxides or hydroxylated derivatives.

    Reduction Products: Formation of dehalogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities
Research has demonstrated that pyrazolo[1,5-a]pyrazines exhibit notable antimicrobial and anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and tested for their efficacy against various bacterial strains and cancer cell lines. The compound 6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine has shown potential as an effective antimicrobial agent, with studies indicating its activity against both Gram-positive and Gram-negative bacteria. Additionally, it has been evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Mechanism of Action
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors, influencing various signaling pathways related to cell growth and differentiation. This interaction is crucial for its potential therapeutic applications in treating infections and cancers .

Organic Synthesis

Building Block in Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow chemists to modify it further to create derivatives with enhanced properties or new functionalities. This compound can be utilized in the synthesis of other heterocyclic compounds, which are essential in drug discovery and development .

Industrial Applications

Catalyst in Chemical Processes
The compound is also explored for its potential use as a catalyst in various industrial processes. Its ability to facilitate chemical reactions efficiently makes it valuable in the development of new materials and the production of fine chemicals .

Data Table: Summary of Applications

Application Area Description References
Medicinal ChemistryAntimicrobial and anticancer activities; tested against bacterial strains and cancer cell lines
Organic SynthesisServes as a building block for synthesizing complex molecules
Industrial ApplicationsPotential use as a catalyst in chemical processes

Case Studies

Case Study 1: Antimicrobial Activity
In a study published in Pharmaceutical Biology, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives from this compound. These compounds were screened for antimicrobial activity against multiple strains of bacteria. Results indicated that several derivatives exhibited significant antibacterial effects, suggesting the compound's potential utility in developing new antimicrobial agents .

Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of derivatives synthesized from this compound. The study assessed cytotoxicity against human cancer cell lines using standard assays. The findings revealed that certain derivatives had comparable efficacy to established chemotherapeutic agents like Doxorubicin, highlighting their potential as candidates for further drug development .

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer and antiviral therapies.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Core Structure Substituents Biological Activity Synthesis Method
6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 6-Cl, 3-I, 2-Me Hypothesized kinase/enzyme inhibition Multi-step halogenation
BMS-279700 Imidazo[1,5-a]pyrazine Undisclosed Src-family kinase inhibition Multi-step synthesis
Eis Inhibitors Pyrrolo[1,5-a]pyrazine R1=H/p-F, R2=acetophenone Reversal of kanamycin resistance Structure-guided design
TLR7 Antagonists Pyrazolo[1,5-a]quinoxaline C4–5 alkyl chains TLR7 inhibition (IC50 = 8.2–10 µM) Undisclosed
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 3-Br, 4-Cl Structural analog Halogenation

Biological Activity

6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClI N2. It features a pyrazole ring with chlorine and iodine substituents that are critical for its biological activity. The presence of these halogens often enhances the compound's interaction with biological targets.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to inhibit various kinases involved in cancer progression. In particular, studies have reported that compounds with similar structures can inhibit BRAF(V600E) and EGFR kinases, which are crucial in many cancers .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]Pyrazines

Compound NameTarget KinaseIC50 (nM)Reference
This compoundBRAF(V600E)TBD
Pyrazolo derivative AEGFR12
Pyrazolo derivative BPim-210

Antimicrobial Activity

Additionally, compounds in the pyrazolo family have demonstrated antimicrobial properties. A study highlighted that certain derivatives exhibited notable antifungal activity against various strains . The structure-activity relationship (SAR) suggests that halogen substitutions enhance these effects.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit critical signaling pathways in cancer cells.
  • Interaction with Receptors: Some derivatives act as agonists or antagonists for specific receptors such as dopamine and orexin receptors .

Study 1: Anticancer Efficacy

In a recent study evaluating a series of pyrazolo derivatives for anticancer efficacy, it was found that compounds with halogen substitutions (like chlorine and iodine) displayed enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these pyrazoles with conventional chemotherapy drugs showed a synergistic effect, improving overall efficacy .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of various pyrazolo derivatives including this compound. The results indicated significant antifungal activity against Candida species, suggesting potential applications in treating fungal infections .

Q & A

Q. What are the optimal synthetic routes for preparing 6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine, and how can reaction yields be maximized?

The synthesis typically involves halogenation and substitution reactions. For example, iodination of brominated precursors (e.g., 2-bromo-4-chloropyrazolo[1,5-a]pyrazine) using N-iodosuccinimide (NIS) in acetonitrile under reflux achieves high yields (83%) . Electron-withdrawing substituents (e.g., cyano, nitro) at position 4 accelerate carbene insertion at position 7, enabling solvent-free reactions at elevated temperatures (70–90°C) with yields exceeding 90% . Optimization requires precise control of stoichiometry, temperature, and reaction time.

Q. How can substituent effects at positions 2, 3, and 4 influence the reactivity of pyrazolo[1,5-a]pyrazine derivatives?

Substituents dictate electrophilic substitution patterns and reaction rates. Electron-withdrawing groups (e.g., methoxycarbonyl, nitro) at position 4 enhance the acidity of the C7-H bond, facilitating carbene insertion. For instance, 4-methoxycarbonyl derivatives react at 90°C within 30 minutes (71% yield), while electron-donating groups like methoxy require prolonged heating (58% yield after 2 days at 70°C) . Steric effects from 2-methyl or 3-iodo groups may hinder functionalization at adjacent positions, necessitating regioselective strategies.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., C7 functionalization shifts aromatic proton signals to δ 8.91 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for aminal derivatives .
  • Mass spectrometry : High-resolution MS validates molecular weights (e.g., [M+H]+^+ at m/z 359 for iodinated derivatives) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1725 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of pyrazolo[1,5-a]pyrazine derivatives in carbene insertion reactions?

Density functional theory (DFT) calculations of pKa values (DMSO) reveal that the C7-H bond is the most acidic (pKa ~25–28), independent of substituents, making it the preferred site for carbene insertion . Electron-deficient cores lower activation barriers, aligning with experimental observations of accelerated reactions . Molecular dynamics simulations of pyrazine derivatives after electronic excitation (e.g., S2 state) provide insights into vibrational coupling and symmetry effects, which may guide reaction design .

Q. What strategies resolve contradictions in regioselectivity data during functionalization of polyhalogenated pyrazolo[1,5-a]pyrazines?

Conflicting results may arise from competing pathways (e.g., nucleophilic substitution vs. radical mechanisms). For 3-iodo-2-bromo derivatives, kinetic vs. thermodynamic control can be probed by varying reaction times and temperatures. High-resolution mass spectrometry and isotopic labeling (e.g., 15N^{15}N) help trace intermediate species. Cross-validation with X-ray structures is essential to confirm regiochemical outcomes .

Q. How does the 6-chloro-3-iodo-2-methyl scaffold influence biological activity, such as kinase inhibition or antibiotic resistance modulation?

The pyrrolo[1,5-a]pyrazine core’s aromaticity and charge distribution enable binding to hydrophobic pockets in target proteins (e.g., kinases, RNA-binding proteins). For example, modifications at R1 (e.g., halogenation) and R2 (e.g., acetophenone) on analogous compounds enhance binding to the Mycobacterium tuberculosis Eis enzyme, reducing kanamycin resistance . Structure-activity relationship (SAR) studies require systematic substitution at positions 2, 3, and 7, followed by enzymatic assays (IC50 measurements) and molecular docking .

Methodological Considerations

  • Synthetic Reproducibility : Use anhydrous solvents (e.g., MeCN) and inert atmospheres to prevent side reactions during halogenation .
  • Data Validation : Triangulate NMR, MS, and crystallography data to address spectral overlaps in polyhalogenated derivatives .
  • Biological Testing : Pair in vitro assays with cytotoxicity profiling to differentiate target-specific effects from nonspecific interactions .

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